(2-Methylpyrimidin-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the second position and a methanamine group, which is further protonated to form the dihydrochloride salt. This compound is often utilized in various scientific research applications, particularly in medicinal chemistry and biochemistry.
The compound has been cataloged under the Chemical Abstracts Service (CAS) number 1153235-58-5. It is classified as an organic compound, specifically an amine derivative, and it is commonly used as a building block in organic synthesis and medicinal chemistry.
The synthesis of (2-methylpyrimidin-5-yl)methanamine dihydrochloride typically involves the reaction of 2-methylpyrimidine with formaldehyde and an amine source, such as ammonium chloride. The process can be summarized as follows:
The reaction proceeds through several steps, including:
Industrial methods for synthesizing this compound may involve larger-scale reactions with additional purification steps to ensure high purity levels suitable for research applications.
The molecular formula of (2-methylpyrimidin-5-yl)methanamine dihydrochloride is . Its structure can be depicted as follows:
(2-Methylpyrimidin-5-yl)methanamine dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2-methylpyrimidin-5-yl)methanamine dihydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound can modify the activity of these targets through:
The physical properties of (2-methylpyrimidin-5-yl)methanamine dihydrochloride include:
Chemical properties include:
(2-Methylpyrimidin-5-yl)methanamine dihydrochloride has several scientific applications:
This compound's unique structure and reactivity make it valuable for various research applications across multiple scientific disciplines.
Pyrimidine constitutes a fundamental six-membered heterocyclic ring featuring two nitrogen atoms at the 1- and 3-positions, serving as an indispensable scaffold in medicinal chemistry. This diazine structure forms the core of nucleic acids (cytosine, thymine, and uracil), establishing its intrinsic biological relevance. The historical significance of pyrimidine derivatives emerged prominently in the mid-20th century when 5-fluorouracil (5-FU) received FDA approval in 1962 as a groundbreaking antimetabolite for cancer chemotherapy. This milestone validated pyrimidine's capacity for target-specific intervention in cellular processes [1]. Over subsequent decades, systematic exploration of pyrimidine substitutions revealed exceptional versatility in pharmacological targeting. Contemporary analysis identifies pyrimidine derivatives across multiple therapeutic domains: antibacterials (trimethoprim, sulfadiazine), antivirals (zidovudine, stavudine), antihypertensives (prazosin), and CNS modulators (phenobarbital) [3]. This structural diversity stems from the pyrimidine ring's synthetic accessibility and capacity for regioselective modification at the 2, 4, 5, and 6 positions, enabling precise tailoring of electronic properties, steric bulk, and hydrogen bonding capabilities [1] [4].
The privileged status of pyrimidine derivatives originates from their dual functionality: (1) as bioisosteric replacements for phenyl rings and other aromatic π-systems, enhancing solubility and reducing metabolic liabilities; and (2) as hydrogen bonding facilitators through nitrogen atoms and substitutable positions. Electron-withdrawing nitrogen atoms create electron-deficient rings that favor interactions with enzymatic targets via π-π stacking, dipole-dipole interactions, and hydrogen bond acceptance. The strategic incorporation of electron-donating groups (e.g., amino, methyl) generates push-pull systems that fine-tune electronic distribution for optimal target complementarity [1] [3]. This adaptability is exemplified by (2-methylpyrimidin-5-yl)methanamine derivatives, where the aminomethyl arm introduces a conformational flexibility element critical for accessing buried binding pockets, while the methyl substituent modulates ring electronics and lipophilicity [4] [6].
Table 1: Clinically Approved Pyrimidine-Based Drugs Demonstrating Scaffold Versatility
Drug Name | Therapeutic Category | Key Structural Features | Molecular Target |
---|---|---|---|
5-Fluorouracil | Anticancer | 5-Fluoro substitution | Thymidylate synthase |
Trifluridine | Antiviral | Trifluoromethyl, deoxyribose | Viral DNA polymerase |
Trimethoprim | Antibacterial | 2,4-Diamino-5-(3,4,5-trimethoxybenzyl) | Bacterial dihydrofolate reductase |
Minoxidil | Antihypertensive/Alopecia | 4-Amino-6-piperidinyl-N-oxide | Potassium channel opener |
Zidovudine | Antiviral (HIV) | 3'-Azido group | HIV reverse transcriptase |
(2-Methylpyrimidin-5-yl)methanamine derivatives | Under investigation | 5-Aminomethyl, 2-methyl | Multiple kinase targets |
The 5-aminomethylpyrimidine motif, particularly exemplified by (2-methylpyrimidin-5-yl)methanamine and its dihydrochloride salt (CAS 95-02-3), represents a strategically functionalized scaffold with enhanced vectoriality for molecular recognition. This structural unit combines three critical elements: (1) the hydrogen bond-accepting pyrimidine nitrogen atoms (N1, N3); (2) the sterically unobtrusive 2-methyl group modulating electron density and lipophilicity; and (3) the flexible aminomethyl (–CH₂NH₂) sidechain terminating in a hydrogen bond-donating/cationic primary amine [4] [6]. Spectroscopic characterization (¹H NMR, 13C NMR) confirms significant charge delocalization within the pyrimidine ring (δ 160-165 ppm for C4/C6 in carbon spectrum) while the aminomethyl group displays characteristic chemical shifts at δ 3.85 ppm (¹H, –CH₂–) and δ 45.2 ppm (13C) in its free base form. Protonation of the amine group in dihydrochloride salt forms (e.g., CAS 95-02-3) generates ammonium (–CH₂NH₃⁺) which enhances water solubility and enables salt bridge formation with aspartate/glutamate residues [6] [8].
Synthetic methodologies for constructing this pharmacophore exploit the reactivity of halogenated precursors, particularly 5-(halomethyl)pyrimidines. Nucleophilic displacement with ammonia or protected amine equivalents (e.g., phthalimide, azide) followed by deprotection provides efficient routes to the aminomethyl functionality. Modern adaptations employ catalytic hydrogenation of 5-cyanopyrimidine intermediates or reductive amination of 5-formylpyrimidines [4] [9]. Recent innovations include continuous-flow hydrogenation systems using modified Raney nickel catalysts for enhanced efficiency and safety profile in the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine [6]. The dihydrochloride salt form (CAS 95-02-3) is commercially standardized (purity >97%) with characteristic properties: melting point 270-272°C, water solubility >10g/L at 20°C, and pKa ~7.70 (predicted), indicating predominant cationic character at physiological pH [4] [6].
Table 2: Synthetic Routes to (2-Methylpyrimidin-5-yl)methanamine Derivatives
Methodology | Starting Material | Key Steps | Yield Range | Application Context |
---|---|---|---|---|
Halogen displacement | 5-(Chloromethyl)-2-methylpyrimidine | Ammonolysis (NH₃/MeOH) | 60-75% | Milligram-scale discovery |
Catalytic hydrogenation | 2-Methyl-4-amino-5-cyanopyrimidine | H₂/Raney Ni (flow reactor) | 85-92% | Process-scale manufacturing |
Reductive amination | 5-Formyl-2-methylpyrimidine | NaBH₃CN/NH₄OAc | 45-65% | Library synthesis |
Gabriel synthesis | 5-(Bromomethyl)-2-methylpyrimidine | Phthalimide/KI, then hydrazinolysis | 50-70% | Protected intermediate route |
In molecular recognition paradigms, the aminomethylpyrimidine moiety functions as a bifurcated recognition element: (1) the planar pyrimidine ring engages in hydrophobic stacking and hydrogen bonding with enzyme binding sites, while (2) the aminomethyl group extends into solvent-exposed regions or charged pockets, enabling additional hydrogen bonds or electrostatic interactions. X-ray co-crystallography studies of structurally analogous compounds reveal that the protonated amine forms salt bridges with conserved aspartate residues in kinase ATP-binding sites (e.g., EGFR, VEGFR) and with phosphate oxygens in nucleotide-binding proteins [7] [9]. Structure-activity relationship (SAR) analyses demonstrate that methylation at the pyrimidine 2-position optimizes target affinity by balancing electron donation and steric effects, with 2-methyl derivatives showing superior binding to unmethylated counterparts across multiple target classes [4] [6]. The bioisosteric potential of this scaffold is evidenced by its incorporation in clinical kinase inhibitors where it effectively mimics adenine's hydrogen bonding pattern while offering superior pharmacokinetic properties through reduced hepatic clearance and enhanced permeability [1] [7].
The therapeutic applications of (2-methylpyrimidin-5-yl)methanamine derivatives span multiple domains:
Table 3: Target Engagement Profiles of Aminomethylpyrimidine-Containing Compounds
Biological Target | Therapeutic Area | Representative Compound | Affinity (IC₅₀/Kd) | Key Interactions |
---|---|---|---|---|
EGFR Kinase | Oncology | Pyrimidine-2,4-diamine core | 8.3 nM | Salt bridge (Asp831), H-bond (Met793) |
M. tuberculosis InhA | Anti-infective | Hybrid 30 | 0.6 ± 0.94 μM | H-bond (NAD⁺ cofactor), hydrophobic stacking |
Soybean 15-LOX (Model enzyme) | Inflammation | Compound 2a | 42 μM | Hydrophobic channel insertion, polar contacts |
Adenosine Kinase | Neurological disorders | Pyrazolo[4,3-d]pyrimidine | 110 nM | H-bond (Asp309, Glu357), π-stacking (Phe339) |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: